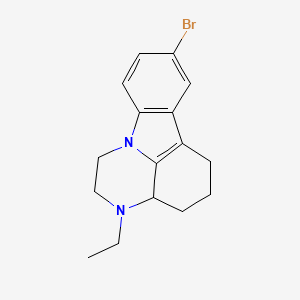
Antidepressant agent 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’agent antidépresseur 1 est un composé chimique principalement utilisé dans le traitement du trouble dépressif majeur et d’autres troubles de l’humeur. Il appartient à une classe de composés connus pour leur capacité à moduler l’activité des neurotransmetteurs dans le cerveau, atténuant ainsi les symptômes de la dépression. Ce composé a gagné en popularité en raison de son efficacité et de son profil d’effets secondaires relativement favorable par rapport aux antidépresseurs plus anciens.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l’agent antidépresseur 1 implique généralement plusieurs étapes, notamment la formation d’intermédiaires clés par le biais de réactions catalysées par des métaux. Les métaux de transition tels que le fer, le nickel et le ruthénium sont souvent utilisés comme catalyseurs dans ces processus . Les conditions réactionnelles nécessitent généralement des températures et des pressions contrôlées pour garantir des rendements élevés et la pureté du produit final.
Méthodes de production industrielle : La production industrielle de l’agent antidépresseur 1 implique l’adaptation des méthodes de synthèse en laboratoire à des réacteurs plus importants. Cela comprend l’optimisation des conditions réactionnelles pour maximiser le rendement et minimiser les impuretés. Des techniques telles que l’extraction liquide-liquide et l’extraction assistée par micro-ondes sont utilisées pour isoler et purifier le composé .
Analyse Des Réactions Chimiques
Types de réactions : L’agent antidépresseur 1 subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont cruciales pour modifier la structure du composé afin d’améliorer ses propriétés pharmacologiques.
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent le tert-butylate de sodium, l’acétate de palladium et le BINAP (2,2’-bis(diphénylphosphino)-1,1’-binaphtyle) . Les réactions sont généralement effectuées dans des solvants tels que le toluène ou le dioxane à des températures contrôlées.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’agent antidépresseur 1, qui peuvent présenter des activités pharmacologiques différentes. Ces dérivés sont souvent testés pour leur efficacité et leur innocuité dans des études précliniques et cliniques.
4. Applications de la recherche scientifique
L’agent antidépresseur 1 a un large éventail d’applications de recherche scientifique :
Applications De Recherche Scientifique
Antidepressant Agent 1 has a wide range of scientific research applications:
Mécanisme D'action
Le mécanisme d’action de l’agent antidépresseur 1 implique la modulation de l’activité des neurotransmetteurs dans le cerveau. Il inhibe sélectivement la recapture de la sérotonine, augmentant ainsi sa disponibilité dans la fente synaptique . Cette action améliore la neurotransmission sérotoninergique, ce qui est considéré comme contribuant à ses effets antidépresseurs. De plus, l’agent antidépresseur 1 peut se lier à la région transmembranaire du récepteur de la tyrosine kinase 2, favorisant son activation par le facteur neurotrophique dérivé du cerveau .
Composés similaires :
Escitalopram : Un énantiomère plus puissant du citalopram, avec une efficacité plus élevée et une meilleure tolérance.
Agomélatine : Un composé qui agit sur les récepteurs de la mélatonine et les récepteurs de la sérotonine, offrant un mécanisme d’action différent.
Unicité : L’agent antidépresseur 1 est unique en sa capacité à moduler simultanément plusieurs systèmes de neurotransmetteurs, ce qui peut contribuer à son apparition rapide de l’action et à une incidence plus faible d’effets secondaires par rapport aux antidépresseurs plus anciens . Sa double action sur la recapture de la sérotonine et les voies de signalisation du facteur neurotrophique dérivé du cerveau le distingue des autres composés de sa classe .
Comparaison Avec Des Composés Similaires
Citalopram: Another selective serotonin reuptake inhibitor with a similar mechanism of action but different side effect profile.
Escitalopram: A more potent enantiomer of citalopram with higher efficacy and better tolerability.
Agomelatine: A compound that acts on melatonin receptors and serotonin receptors, offering a different mechanism of action.
Uniqueness: Antidepressant Agent 1 is unique in its ability to modulate multiple neurotransmitter systems simultaneously, which may contribute to its rapid onset of action and lower incidence of side effects compared to older antidepressants . Its dual action on serotonin reuptake and brain-derived neurotrophic factor signaling pathways sets it apart from other compounds in its class .
Propriétés
IUPAC Name |
12-bromo-4-ethyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2/c1-2-18-8-9-19-14-7-6-11(17)10-13(14)12-4-3-5-15(18)16(12)19/h6-7,10,15H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTKXFMWBVSAET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN2C3=C(C=C(C=C3)Br)C4=C2C1CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
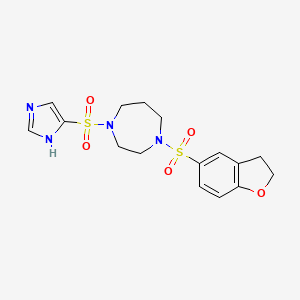
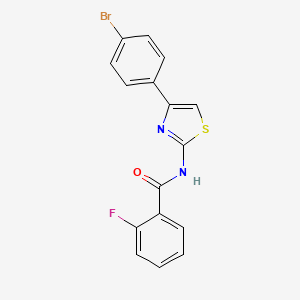
![ethyl 4-(2-{3,5-dioxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-dien-6-yl}acetamido)benzoate](/img/structure/B2810702.png)
![2-(2,4-dichlorophenoxy)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2810703.png)
![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2810704.png)
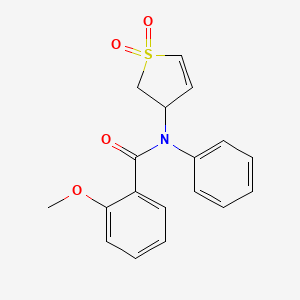
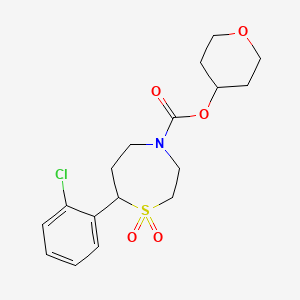
![7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2810711.png)
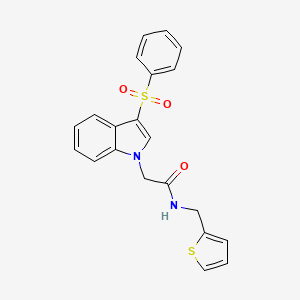
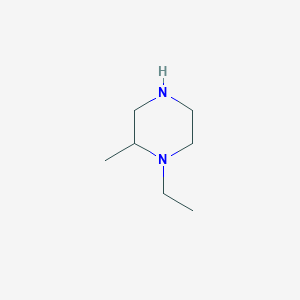
![(5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/new.no-structure.jpg)
![4-methoxy-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]aniline](/img/structure/B2810715.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2810716.png)
![(2S,6R)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid](/img/structure/B2810718.png)
